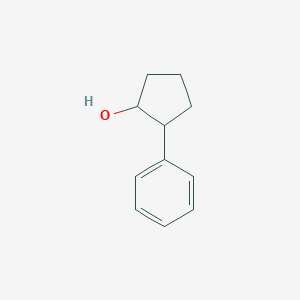

2-Phenylcyclopentanol

描述

Historical Context and Discovery

The development of this compound as a research target emerged from the broader investigation of cyclopentane-containing compounds during the mid-twentieth century. Early pioneering work in this field included studies by Tallent, who investigated the dehydration reactions of trans-2-phenylcyclopentanol in 1956, establishing fundamental understanding of its chemical behavior and reactivity patterns. This foundational research laid the groundwork for subsequent developments in cyclopentanol chemistry and its applications in organic synthesis.

The historical significance of this compound became more pronounced during the 1960s and 1970s as researchers recognized the potential of cyclopentane derivatives in pharmaceutical applications. The compound gained particular attention when its amine derivative, trans-2-phenylcyclopentanamine, was identified as cypenamine, an antidepressant medication. This discovery highlighted the therapeutic potential of the cyclopentane framework and motivated extensive research into synthetic methodologies for accessing these structurally complex molecules.

During the latter part of the twentieth century, the compound's importance expanded beyond pharmaceutical applications to include its role as a synthetic intermediate in the preparation of various bioactive molecules. Research teams began investigating its utility in the synthesis of semicyclic amidines with hypoglycemic activity and sulfonamides that function as AMPA receptor potentiators. These discoveries established this compound as a key building block in medicinal chemistry research.

Significance in Organic Chemistry

This compound occupies a critical position in organic chemistry due to its unique structural features and synthetic accessibility. The compound serves as an excellent model system for studying stereoselective synthesis, particularly in the development of asymmetric hydrogenation methodologies. Research has demonstrated that asymmetric hydrogenation of 2-phenylcyclopentanone using trans-ruthenium chloride complexes with binap and diamine ligands can selectively produce the corresponding cis-2-phenylcyclopentanol with excellent enantiomeric purity.

The stereochemical complexity of this compound makes it particularly valuable for investigating dynamic kinetic resolution processes. Studies have shown that the compound can be synthesized through asymmetric hydrogenation of its corresponding ketone, achieving high enantioselectivity and demonstrating the power of modern catalytic methods in controlling molecular chirality. These investigations have contributed significantly to the broader understanding of stereoselective transformations in organic synthesis.

Furthermore, this compound has proven instrumental in advancing enzymatic resolution techniques. Research utilizing Candida antarctica lipase B (CALB) has successfully achieved kinetic resolution of both trans and cis isomers of 2-phenylcyclopentanamine through acetylation reactions, providing access to all stereoisomers with high enantiomeric excesses. These methodologies represent important advances in biocatalytic approaches to chiral molecule synthesis.

Overview of Research Developments

Recent research developments in this compound chemistry have focused on expanding synthetic methodologies and exploring new applications. Significant progress has been made in developing convergent synthetic approaches, including rhodium-catalyzed reactions that generate cyclopentanes containing multiple stereogenic centers with exceptional levels of stereoselectivity. These methodologies involve sophisticated cascade reactions consisting of rhodium-bound oxonium ylide formation, sigmatropic rearrangements, and intramolecular cyclization reactions.

Contemporary research has also emphasized the development of environmentally sustainable synthetic routes. Studies have investigated the use of high 2-propanol tolerance alcohol dehydrogenases for the asymmetric synthesis of chiral alcohols, including this compound derivatives. These biotechnological approaches offer advantages in terms of reaction selectivity and environmental compatibility, representing important advances in green chemistry methodologies.

The synthetic utility of this compound continues to expand through innovative reaction development. Recent investigations have explored multi-step synthetic sequences starting from simple precursors such as cyclopentanol, utilizing dehydration, epoxidation, and Grignard addition reactions to construct the target molecule. These methodologies provide practical synthetic routes that can be readily scaled for research applications.

The research landscape surrounding this compound continues to evolve with new discoveries in catalytic methodology and synthetic strategy. Current investigations focus on developing more efficient and selective synthetic routes while exploring novel applications in pharmaceutical and materials science. The compound's role as both a synthetic target and a building block for more complex molecules ensures its continued importance in organic chemistry research.

Structure

3D Structure

属性

IUPAC Name |

2-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMKMKCZAPNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311754 | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-73-4 | |

| Record name | NSC245131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Structural and Functional Group Analysis

Physicochemical Properties and Reactivity

Solubility and Stability: this compound: Moderate solubility in organic solvents (e.g., THF, ethanol) due to hydrophobic phenyl group; stable under inert conditions . 2-N-Heptylcyclopentanone: Exceptional solubility in non-polar solvents (e.g., hexane) and thermal stability, attributed to its alkyl chain and ketone group . 2-Cyclopentylethanol: High hydrophobicity limits water solubility; reactive as a primary alcohol in esterification . 2-Methylcyclopentanol-1: Lower molecular weight enhances volatility; prone to dehydration under acidic conditions . 2-Phenyl-2-pentanol: Steric hindrance from the tertiary alcohol reduces nucleophilicity but improves oxidative stability .

Reactivity: this compound: Participates in stereoselective reactions (e.g., Mitsunobu reactions) due to chiral centers. 2-N-Heptylcyclopentanone: Reacts via ketone-specific pathways (e.g., Grignard additions) for pharmaceutical intermediates. 2-Phenyl-2-pentanol: Limited reactivity in SN2 mechanisms but useful in Friedel-Crafts alkylation.

Stereochemical Considerations

This compound’s cis and trans isomers exhibit distinct physical properties (e.g., boiling points, optical rotation) and reactivity. The cis isomer (bp 118°C at 8 mm Hg) is preferentially formed in hydroboration due to steric control. In contrast, compounds like 2-Methylcyclopentanol-1 lack significant stereochemical complexity, reducing their utility in asymmetric synthesis.

准备方法

Dehydration and Epoxidation Pathway

This method involves a sequence of reactions starting from cyclopentanol:

Dehydration of Cyclopentanol

Cyclopentanol is dehydrated using concentrated sulfuric acid to form cyclopentene. This step removes water and creates the double bond necessary for subsequent reactions.Epoxidation of Cyclopentene

Cyclopentene is treated with meta-chloroperbenzoic acid (mCPBA), resulting in the formation of cyclopentene oxide (an epoxide).Opening the Epoxide

The epoxide is reacted with phenyl Grignard reagent ($$C6H5MgBr$$) to yield 2-phenylcyclopentanol. The nucleophilic attack by the Grignard reagent opens the epoxide ring, introducing the phenyl group at the desired position.

Reduction and Arylation Pathway

This approach utilizes cyclopentanone as an intermediate:

Oxidation to Cyclopentanone

Cyclopentanol is oxidized to cyclopentanone using oxidizing agents such as pyridinium dichromate, hypochlorous acid, or metal catalysts with oxygen.Arylation Reaction

Cyclopentanone undergoes palladium-catalyzed alpha-arylation with bromobenzene ($$C6H5Br$$) in the presence of a bidentate ligand like DPPF (1,1'-bis(diphenylphosphino)ferrocene) and a hindered base. This step introduces the phenyl group at the alpha position relative to the ketone.Reduction to Alcohol

The final step involves reducing the arylated ketone back to an alcohol, yielding this compound.

Alternative Synthetic Routes

While less common, other methods may involve variations in reagents or catalysts:

- Direct Hydroxylation : Some methods explore hydroxylating phenyl-substituted cyclopentenes directly using specific oxidants.

- Cross-Coupling Reactions : Advanced techniques using cross-coupling reagents can introduce phenyl groups efficiently under controlled conditions.

Data Table: Reaction Conditions and Outcomes

| Step | Reactants/Reagents | Conditions | Products |

|---|---|---|---|

| Dehydration | Cyclopentanol, conc. $$H2SO4$$ | High temperature | Cyclopentene |

| Epoxidation | Cyclopentene, mCPBA | Room temperature | Cyclopentene oxide |

| Epoxide Opening | Cyclopentene oxide, $$C6H5MgBr$$ | Dry ether, low temperature | This compound |

| Oxidation | Cyclopentanol, pyridinium dichromate | Ambient or reflux | Cyclopentanone |

| Arylation | Cyclopentanone, $$C6H5Br$$, Pd/DPPF | Base (e.g., NaOtBu), inert atmosphere | Alpha-phenylcyclopentanone |

| Reduction | Alpha-phenylcyclopentanone | Reducing agent (e.g., NaBH4) | This compound |

Notes on Optimization

- Temperature Control : Precise temperature regulation during dehydration and epoxidation steps ensures high yield and minimizes side reactions.

- Purification : Each intermediate requires purification (e.g., distillation or recrystallization) to avoid contamination affecting subsequent steps.

- Catalyst Selection : Palladium catalysts with tailored ligands improve selectivity during arylation.

常见问题

Q. What is the standard laboratory synthesis procedure for 2-Phenylcyclopentanol, and what reagents/conditions are critical for optimal yield?

Methodological Answer: A common synthesis involves reducing 2-phenylcyclopentanone with disiamylborane in tetrahydrofuran (THF) at 0°C under nitrogen for 24 hours. Post-reaction, volatile solvents are removed under reduced pressure (10 mm Hg at 40–45°C), followed by distillation to isolate the product. This method yields ~75% pure cis-2-phenylcyclopentanol (97% cis by glpc analysis). Key factors include strict temperature control, inert atmosphere, and precise stoichiometry of disiamylborane .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers/eye baths must be accessible.

- Personal Protective Equipment (PPE): Vapor respirators (per local regulations), nitrile gloves, safety goggles, and lab coats.

- Storage: Avoid prolonged storage due to potential degradation; periodically review safety data sheets (SDS) for updates .

Q. Which analytical techniques are recommended for quantifying this compound and assessing purity?

Methodological Answer:

- Chromatography: Gas-liquid partition chromatography (glpc) for stereochemical purity analysis (e.g., cis/trans isomer separation) .

- Spectroscopy: NMR (¹H/¹³C) for structural confirmation; LC-HRMS (liquid chromatography–high-resolution mass spectrometry) for trace quantification in biological matrices .

How can researchers formulate focused hypotheses or research questions for studying this compound?

Methodological Answer: Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does solvent polarity (Intervention) affect the stereoselectivity (Outcome) of 2-phenylcyclopentanone reduction (Problem) under catalytic hydrogenation (Comparison) within a 24-hour reaction window (Time)?" .

Q. What are the best practices for presenting experimental data on this compound in research reports?

Methodological Answer:

- Processed Data: Include statistically analyzed results (e.g., yields, purity percentages) in the main text with error margins.

- Raw Data: Archive large datasets (e.g., NMR spectra, glpc chromatograms) in appendices or supplementary materials.

- Visualization: Use tables for comparative analysis (e.g., solvent vs. yield) and figures for mechanistic pathways .

Advanced Research Questions

Q. How can stereochemical outcomes (cis/trans isomerism) of this compound synthesis be systematically analyzed?

Methodological Answer:

- Glpc Analysis: Compare retention times against known cis/trans standards.

- NMR Spectroscopy: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons in the cis isomer.

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., p-toluenesulfonate esters) .

Q. How should researchers resolve contradictions in literature data on this compound’s physicochemical properties?

Methodological Answer:

- Systematic Reviews: Apply PRISMA guidelines to identify, screen, and synthesize studies while assessing bias (e.g., inconsistent reaction scales or purity metrics).

- Experimental Replication: Reproduce key studies under controlled conditions (e.g., standardized solvents, temperatures) to validate reported boiling points or refractive indices .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis without compromising stereoselectivity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Catalyst Exploration: Evaluate asymmetric catalysts (e.g., chiral boranes) for enantiomeric excess.

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Enzymatic screening (e.g., kinase inhibition) with IC₅₀ calculations.

- Cytotoxicity Testing: Use MTT assays on tumor cell lines (e.g., HeLa) with dose-response curves.

- Metabolic Stability: Assess hepatic microsomal degradation via LC-MS/MS quantification .

Q. How should complex datasets (e.g., multi-parametric reaction optimization) be managed and interpreted?

Methodological Answer:

- Statistical Tools: Apply multivariate analysis (e.g., ANOVA, PCA) to identify significant variables (e.g., temperature, catalyst loading).

- Data Repositories: Use platforms like Zenodo or Figshare for public dataset archiving with DOIs.

- Visual Analytics: Generate 3D response surface plots to map interactions between parameters (e.g., yield vs. time vs. solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。